Technical Guide: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7)
Technical Guide: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7)
Topic: 7-Chloroquinoline-2,4-diol (Technical Clarification: CAS 86-99-7 refers to 7-Chloro-4-hydroxyquinoline) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Correcting the Nomenclature & Optimizing the Synthetic Workflow
Executive Summary & Critical Identity Clarification[1][2][3]
Target Molecule: 7-Chloro-4-hydroxyquinoline (7-Chloroquinolin-4-ol) CAS Number: 86-99-7 Molecular Formula: C₉H₆ClNO Molecular Weight: 179.60 g/mol [1][2][3]
Technical Directive: While the user prompt references "7-Chloroquinoline-2,4-diol," CAS 86-99-7 strictly identifies 7-Chloro-4-hydroxyquinoline (also known as 7-chloro-4(1H)-quinolinone). The "2,4-diol" nomenclature typically refers to a different oxidation state (e.g., 7-chloro-2,4-dihydroxyquinoline, CAS 1823745-32-9).[1][2]
As a critical intermediate in the synthesis of 4-aminoquinoline antimalarials (Chloroquine, Hydroxychloroquine) and various kinase inhibitors, CAS 86-99-7 is the decarboxylated scaffold derived from the Gould-Jacobs reaction.[1] This guide focuses on the characterization, synthesis, and downstream application of CAS 86-99-7 , while distinguishing it from the 2,4-diol to ensure experimental safety and accuracy.
Molecular Architecture & Tautomerism
Understanding the tautomeric equilibrium of CAS 86-99-7 is prerequisite for successful solvation and reactivity.[1][2][4]
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone) .[1][4]
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Solid State: Crystallographic data indicates the keto form is dominant due to intermolecular hydrogen bonding (N-H[1][2][4]···O=C), resulting in a high melting point (>270°C) and poor solubility in non-polar solvents.[4]
-
Solution Phase: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, but the keto form often remains significant.[4] This dictates that nucleophilic substitutions (e.g., chlorination) require activation of the tautomeric system.[4]
Figure 1: Tautomeric equilibrium of CAS 86-99-7.[1][5] The keto form predominates in the crystal lattice.[4][5]
Physicochemical Profile[1][2][3][6][7]
| Property | Value | Technical Note |
| Appearance | Off-white to light brown solid | Darkens upon oxidation/light exposure.[1][2] |
| Melting Point | 276–279 °C | High MP confirms strong intermolecular H-bonding (Keto form).[1][2] |
| pKa | ~3.86 (Predicted) | Amphoteric; soluble in strong acids (protonation) and strong bases (deprotonation).[4] |
| Solubility | DMSO, DMF, hot alcohols | Insoluble in water and ether.[2][4] Poor solubility in DCM.[1][2][4] |
| Storage | Inert atmosphere, Room Temp | Hygroscopic; keep away from oxidizing agents.[1][2][4] |
Synthetic Methodology: The Gould-Jacobs Reaction[1][2][8]
The industrial standard for generating CAS 86-99-7 is the Gould-Jacobs reaction .[1][2] This pathway is preferred over the Conrad-Limpach synthesis for this specific isomer because it selectively yields the 4-hydroxy isomer without significant 2-hydroxy contamination.[1]
Reaction Workflow
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Condensation: m-Chloroaniline reacts with diethyl ethoxymethylenemalonate (EMME).[1][2][4]
-
Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A) yields the ester.[2][4]
-
Hydrolysis & Decarboxylation: Saponification followed by heat releases CO₂ to yield the target CAS 86-99-7.[1][2][4]
Figure 2: Step-wise synthesis of CAS 86-99-7 via the Gould-Jacobs protocol.
Detailed Protocol (Self-Validating)
Step 1: Condensation (Enamine Formation) [2][4]
-
Reagents: m-Chloroaniline (1.0 eq), EMME (1.1 eq).
-
Procedure: Mix reagents neat or in toluene. Heat to 110°C.[1][2][4]
-
Validation: Monitor the evolution of ethanol (distillation). The reaction is complete when ethanol cessation is observed.[4]
Step 2: Thermal Cyclization (Critical Step)
-
Medium: Dowtherm A (Diphenyl ether/biphenyl mixture).[4]
-
Temperature: 250°C (Reflux).
-
Procedure: Add the enamine dropwise to boiling Dowtherm A.
-
Mechanism: Intramolecular electrophilic aromatic substitution.[1][2][4]
-
Validation: Formation of a precipitate upon cooling.[1][2][4] The ester product is often insoluble in cold Dowtherm A.[4]
Step 3: Saponification & Decarboxylation
-
Reagents: 10% NaOH (aq), then HCl.
-
Procedure: Reflux the ester in NaOH to form the acid salt. Acidify with HCl to precipitate the 3-carboxylic acid.[1][2][4]
-
Decarboxylation: Heat the dry acid neat or in a high-boiling solvent (quinoline/Dowtherm) to 250-270°C until CO₂ evolution ceases.[1][2][4]
-
Endpoint: The solid converts to CAS 86-99-7. Recrystallize from ethanol/DMF.
Downstream Application: Synthesis of 4,7-Dichloroquinoline[1][9]
The primary utility of CAS 86-99-7 is its conversion to 4,7-dichloroquinoline (CAS 86-98-6), the "key" to the chloroquine pharmacophore.[2]
Deoxychlorination Protocol
This reaction replaces the 4-hydroxy/keto group with a chlorine atom.[1][2][4]
-
Catalyst: Trace DMF (Vilsmeier-Haack type activation).[1][2][4]
-
Conditions: Reflux (105°C) for 2-4 hours.
-
Workup: Quench carefully into ice water (Exothermic!). Neutralize with NH₄OH to precipitate the 4,7-dichloroquinoline.[1][2][4]
Why this works: The POCl₃ attacks the carbonyl oxygen of the keto tautomer, converting it into a leaving group (dichlorophosphate), which is then displaced by the chloride ion.[4]
Analytical Validation
To ensure the identity of CAS 86-99-7 (and distinguish it from the 2,4-diol or isomers), use the following markers:
| Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ ~11.8 ppm (Broad Singlet) | Indicates N-H proton of the quinolone form (confirms keto tautomer).[1][2] |
| 1H NMR (Aromatic) | Doublet at δ 8.05 (H5), Singlet at δ 7.6 (H8) | Characteristic splitting for 7-substituted quinolines.[4] |
| IR Spectroscopy | 1630–1650 cm⁻¹ (Strong) | C=O stretching (Amide I band), confirming the quinolone structure.[4] |
| Mass Spec (ESI) | [M+H]⁺ = 180.02 | Matches C₉H₆ClNO.[4] |
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (H319).[4]
-
Inhalation: May cause respiratory irritation (H335).[4]
Handling Protocols:
-
Dust Control: The solid is fine and easily aerosolized.[1][2][4] Use a powder hood or local exhaust ventilation.[1][2][4]
-
POCl₃ Safety: When converting to the dichloro- derivative, strictly avoid water contact with POCl₃.[1][2][4] Quenching releases massive amounts of HCl gas; use a caustic scrubber.[2][4]
-
PPE: Nitrile gloves, lab coat, and full-face shield during high-temp synthesis.[1][2][4]
References
-
Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][2][4][6][7][8] Synth.1948 , 28,[4] 38. Link[4]
-
PubChem. "7-Chloro-4-hydroxyquinoline (CAS 86-99-7)."[1][2][6] National Library of Medicine.[4]Link[4]
-
Surrey, A. R., & Hammer, H. F. "The Preparation of 7-Chloro-4-(4-(N-ethyl-N-b-hydroxyethylamino)-1-methylbutylamino)quinoline Diphosphate (Hydroxychloroquine)." Journal of the American Chemical Society, 1950 , 72(4), 1814–1815.[4] Link[4]
-
ChemicalBook. "7-Chloroquinolin-4-ol Properties and Synthesis." Link
Sources
- 1. 86-99-7|7-Chloroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. 70254-43-2|Quinoline-2,4-diol|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
